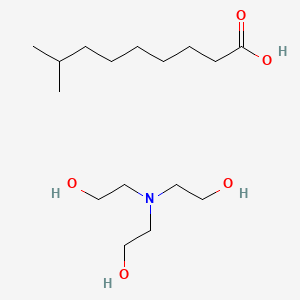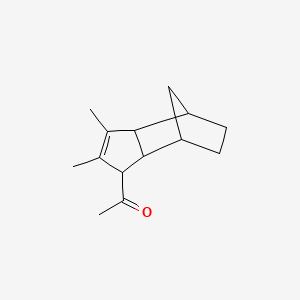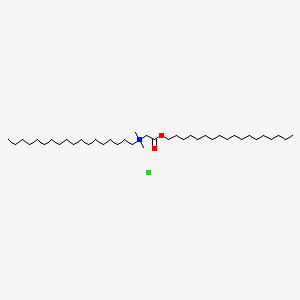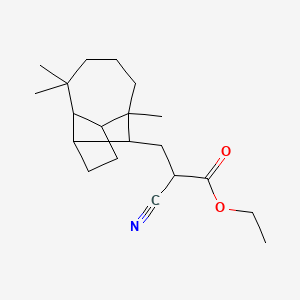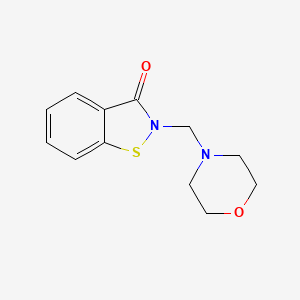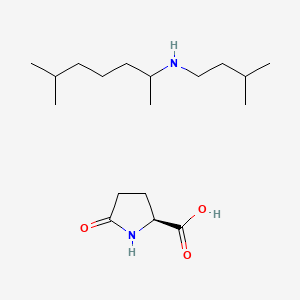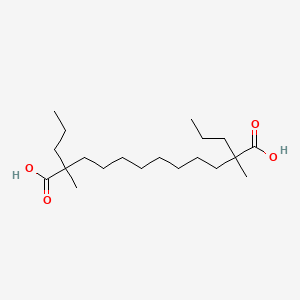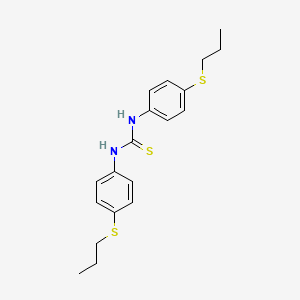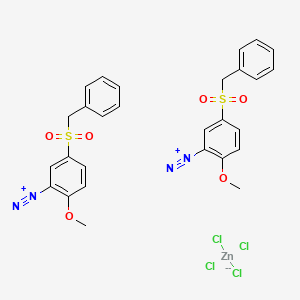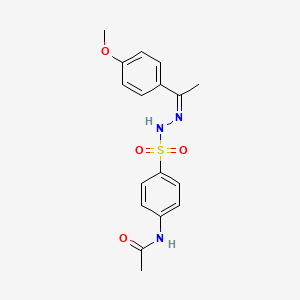
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazino group, and a sulfonyl group attached to a phenyl ring, further connected to an acetamide group. Its intricate structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone or sulfonyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide exerts its effects involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in oxidative stress and inflammation. The compound has been shown to downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-6, while upregulating anti-inflammatory cytokines like interleukin-10 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-(4-((2-(1-(4-Methoxyphenyl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inflammation pathways makes it particularly valuable in medical research .
Eigenschaften
CAS-Nummer |
5448-98-6 |
|---|---|
Molekularformel |
C17H19N3O4S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(14-4-8-16(24-3)9-5-14)19-20-25(22,23)17-10-6-15(7-11-17)18-13(2)21/h4-11,20H,1-3H3,(H,18,21)/b19-12- |
InChI-Schlüssel |
YASPKPYQUUOCES-UNOMPAQXSA-N |
Isomerische SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


